(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Description
(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C19H16N2O7S2 and its molecular weight is 448.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiproliferative Activities
A series of novel thioxothiazolidin-4-one derivatives, closely related to the mentioned compound, demonstrated significant anticancer and antiangiogenic effects in an in vivo study using a mouse model. These compounds reduced tumor volume, cell number, and increased the lifespan of EAT-bearing mice, indicating their potential as anticancer agents with abilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Molecular and Structural Analysis
Research on closely related compounds also includes detailed molecular and solid-state structure analysis through X-ray powder diffraction (XRPD) and density functional theory (DFT) studies. Such studies provide insights into the molecular packing, intermolecular interactions, and potential chemical properties of the compound (Rahmani et al., 2017).
Synthesis and Cytotoxicity Evaluation
Further research has focused on synthesizing derivatives of thiazolidinone compounds, including those with furan moieties, to evaluate their cytotoxicity against human leukemia cells. Such studies contribute to understanding the structural elements critical for anticancer activity, potentially guiding the design of new therapeutic agents (Chandrappa et al., 2009).
Antimicrobial Activity
Other derivatives of the thiazolidinone class have been evaluated for their antimicrobial activity against various bacterial and fungal species. This highlights the potential broader biological applications of compounds within this chemical framework (Patel & Shaikh, 2010).
Photophysical Properties
Research into the photophysical properties of d-π-A type chromophores related to the compound shows potential applications in materials science, particularly in the development of fluorescent chemical sensors and organic electronics. These studies explore how structural manipulations affect absorption and emission wavelengths, contributing to the design of novel materials with specific optical properties (Jachak et al., 2021).
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O7S2/c1-3-13(18(23)24)20-17(22)16(30-19(20)29)9-11-5-7-15(28-11)12-6-4-10(27-2)8-14(12)21(25)26/h4-9,13H,3H2,1-2H3,(H,23,24)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFZDBGZDXGBX-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.